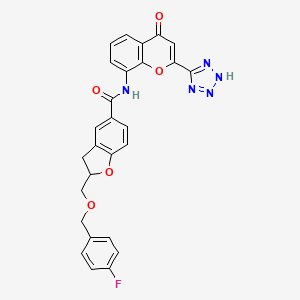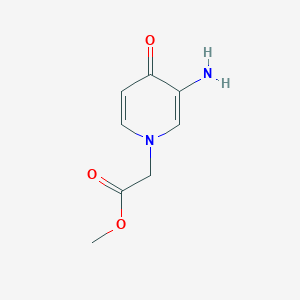![molecular formula C8H6ClNO3S B13061618 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is an organic compound that belongs to the class of isothiazoles It is characterized by a benzene ring fused to an isothiazole ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 2-methylbenzo[D]isothiazol-3(2H)-one with a chlorinating agent. One common method is the chlorination of 2-methylbenzo[D]isothiazol-3(2H)-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
2-Methylbenzo[D]isothiazol-3(2H)-one+SOCl2→6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides, under reflux conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted isothiazoles with various functional groups.
Scientific Research Applications
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting enzyme activity: The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic functions.
Disrupting cell membranes: Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization and cell lysis.
Modulating signaling pathways: It can interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylbenzoxazole: Similar structure but with an oxygen atom instead of sulfur in the ring.
2-Methyl-6-chlorobenzothiazole: Similar structure but with a sulfur atom in the ring.
6-Chloro-2-methylbenzothiazole: Similar structure but with a different arrangement of atoms in the ring.
Uniqueness
6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide is unique due to its specific arrangement of chlorine and methyl groups on the isothiazole ring, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C8H6ClNO3S |
|---|---|
Molecular Weight |
231.66 g/mol |
IUPAC Name |
6-chloro-2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H6ClNO3S/c1-10-8(11)6-3-2-5(9)4-7(6)14(10,12)13/h2-4H,1H3 |
InChI Key |
IFZBCYRDDVGKHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


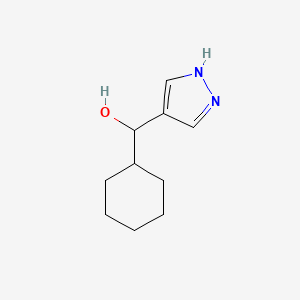
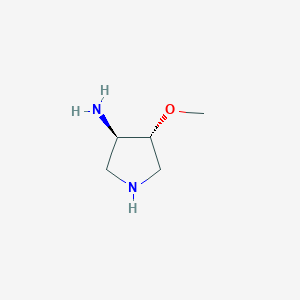

![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)

![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)


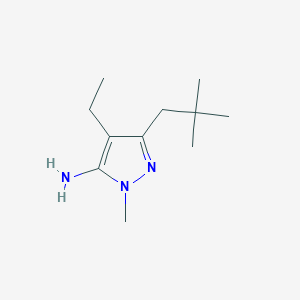
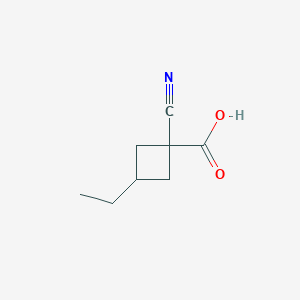
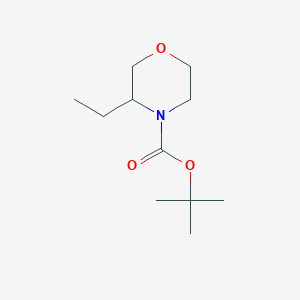
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
